molecular formula C13H16N2O2 B1458328 Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate CAS No. 1354408-67-5

Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate

Cat. No. B1458328
CAS RN: 1354408-67-5
M. Wt: 232.28 g/mol
InChI Key: IIHMKGKXUJMFML-UHFFFAOYSA-N
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Description

Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate is a chemical compound with the CAS Number: 1354408-67-5 . It has a molecular weight of 232.28 . The IUPAC name for this compound is ethyl 1-propyl-1H-benzo[d]imidazole-5-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16N2O2/c1-3-7-15-9-14-11-8-10 (5-6-12 (11)15)13 (16)17-4-2/h5-6,8-9H,3-4,7H2,1-2H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate has been used in various scientific research applications, such as in the synthesis of organic compounds, in the study of the mechanism of action of drugs, in the study of the biochemical and physiological effects of drugs, and in the study of the metabolism of drugs. This compound has also been used as a model compound for the study of the structure and properties of other organic compounds.

Mechanism of Action

The mechanism of action of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate is not yet fully understood. However, it is believed that this compound acts as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body. This compound also appears to have some anti-inflammatory and anti-oxidant properties.
Biochemical and Physiological Effects
This compound has been shown to have some biochemical and physiological effects on the body. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body. This compound has also been shown to have some anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate in lab experiments include its high yield, its low cost, its versatility, and its ability to be used in a wide range of applications. The main limitation of using this compound in lab experiments is its potential to cause adverse effects on the body, such as its potential to inhibit the activity of cytochrome P450 enzymes.

Future Directions

There are several potential future directions for the use of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate in scientific research. These include the use of this compound in the synthesis of new organic compounds, the study of its mechanism of action, the study of its biochemical and physiological effects, and the study of its potential therapeutic applications. Additionally, further research is needed to understand the potential adverse effects of this compound on the body, as well as its potential therapeutic applications.

properties

IUPAC Name

ethyl 1-propylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-7-15-9-14-11-8-10(5-6-12(11)15)13(16)17-4-2/h5-6,8-9H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHMKGKXUJMFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C=CC(=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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